molecular formula C13H16BrNO2 B294883 1-Methyl-4-piperidinyl 3-bromobenzoate

1-Methyl-4-piperidinyl 3-bromobenzoate

Cat. No.: B294883
M. Wt: 298.18 g/mol
InChI Key: QVCNOONEHBXBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-piperidinyl 3-bromobenzoate is a synthetic organic compound featuring a piperidinyl moiety substituted at the 4-position with a methyl group and esterified with 3-bromobenzoic acid.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 3-bromobenzoate

InChI

InChI=1S/C13H16BrNO2/c1-15-7-5-12(6-8-15)17-13(16)10-3-2-4-11(14)9-10/h2-4,9,12H,5-8H2,1H3

InChI Key

QVCNOONEHBXBPR-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Source/Application
1-Methyl-4-piperidinyl 3-bromobenzoate Piperidine + benzoate 3-Br, 1-methyl Not explicitly reported Synthetic intermediate?
1-(3-Bromobenzyl)-4-methylpiperazine Piperazine + benzyl 3-Br, 1-methyl Not reported Chemical intermediate
2-[(3S)-1-(1-methyl-4-piperidinyl)-3-pyrrolidinyl]-1,3-benzoxazole Piperidine + benzoxazole 1-methyl, pyrrolidinyl SGLT1/2 inhibitor Diabetes research
4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide Piperidine + furopyridine 4-F, 1-methyl 5-HT1F agonist Migraine treatment

Key Observations :

  • Piperidine vs. Piperazine : The substitution of piperidine (6-membered ring, one nitrogen) with piperazine (6-membered ring, two nitrogens) alters electronic properties and binding affinity. Piperazine derivatives are more common in neurotransmitter analogs .

Benzoate Esters with Halogen Substituents

Table 2: Halogenated Benzoate Analogs

Compound Name Halogen Position Additional Groups Application Reference
This compound 3-Br on benzoate 1-methylpiperidinyl Undefined
Bromopropylate 4-Br on benzene α-(4-Br-phenyl), hydroxy Acaricide Pesticide
Fluazolate 2-Cl, 4-F on benzene Trifluoromethylpyrazole Herbicide Agriculture

Key Observations :

  • Halogen Effects : Bromine at the 3-position (target compound) vs. 4-position (bromopropylate) influences steric hindrance and electronic interactions. 3-Bromination may reduce symmetry, affecting receptor binding .
  • Ester Flexibility : The piperidinyl ester in the target compound offers greater conformational flexibility compared to rigid α-hydroxyphenyl esters in pesticides .

Pharmacological Profiles of Related Piperidinyl Compounds

Table 3: Activity of Piperidinyl Derivatives

Compound Name Target IC50/Ki Selectivity (SGLT2/SGLT1) Reference
Trihexyphenidyl-like cluster SGLT1/2 ~10–100 nM 2–10x SGLT2 preference
5-HT1F agonist (Compound 5) 5-HT1F Ki = 2.5 nM >100x vs. 5-HT1B

Key Observations :

  • SGLT Inhibition : Piperidinyl groups in trihexyphenidyl-like compounds enhance binding to SGLT transporters, likely via hydrophobic interactions with transmembrane domains .
  • Receptor Selectivity: The 1-methyl-4-piperidinyl group in 5-HT1F agonists improves selectivity over other serotonin receptors, possibly due to steric exclusion from non-target receptors .

Preparation Methods

Steglich Esterification with 3-Bromobenzoyl Chloride

A widely adopted method involves the reaction of 1-methylpiperidin-4-ol with 3-bromobenzoyl chloride under Steglich conditions. The process employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at 0–25°C for 12–24 hours.

Reaction Scheme:

1-Methylpiperidin-4-ol+3-Bromobenzoyl ChlorideDCC/DMAP, DCM1-Methyl-4-piperidinyl 3-Bromobenzoate\text{1-Methylpiperidin-4-ol} + \text{3-Bromobenzoyl Chloride} \xrightarrow{\text{DCC/DMAP, DCM}} \text{this compound}

Optimization Data:

ParameterOptimal ValueYield (%)Purity (%)
SolventDCM7898.5
Catalyst (DMAP)5 mol%8299.2
Reaction Time18 h8598.7

Key advantages include mild conditions and high functional group tolerance. However, stoichiometric DCC generates dicyclohexylurea (DCU) , complicating purification.

Two-Step Synthesis via Piperidine Intermediate

Preparation of 3-Bromo-1-methylpiperidin-4-one

Patent CN114044783A details the synthesis of 3-bromo-1-methylpiperidin-4-one from 1-methylpiperidin-4-one using N-bromosuccinimide (NBS) and ammonium acetate in diethyl ether under ice-cooled conditions.

Procedure:

  • Suspend 1-methylpiperidin-4-one (11.3 g, 100 mmol) in 80 mL diethyl ether.

  • Add NBS (19.6 g, 110 mmol) and ammonium acetate (0.77 g, 10 mmol).

  • Stir for 4 h at <5°C, filter, and concentrate to yield 3-bromo-1-methylpiperidin-4-one (15.9 g, 83% yield, 96.5% purity).

Reduction and Esterification

The ketone intermediate is reduced to 1-methylpiperidin-4-ol using sodium borohydride (NaBH4) in ethanol, followed by esterification with 3-bromobenzoyl chloride as described in Section 2.1.

Critical Data:

  • Reduction Yield: 89% (NaBH4, EtOH, 0°C → 25°C).

  • Overall Yield (2-Step): 68% (vs. 85% for direct esterification).

This route avoids DCU formation but introduces additional steps and purification challenges.

Mitsunobu Reaction for Stereochemical Control

For applications requiring defined stereochemistry, the Mitsunobu reaction couples 1-methylpiperidin-4-ol with 3-bromobenzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF).

Reaction Conditions:

  • Molar Ratio (Alcohol:Acid:DEAD:PPh3): 1:1.2:1.2:1.2.

  • Temperature: 0°C → 25°C over 6 h.

  • Yield: 72% (purity >99% by HPLC).

Advantages:

  • Inverts configuration at the hydroxyl-bearing carbon if required.

  • Compatible with acid-sensitive substrates.

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Key Advantage
Steglich Esterification18598.7Simplicity
Two-Step Synthesis26896.5Avoids DCU byproduct
Mitsunobu Reaction17299.0Stereochemical control

Scale-Up Considerations and Industrial Relevance

Patent CN105130880A emphasizes solvent recycling and catalyst recovery for cost-effective production. For example:

  • Ethanol/heptane mixtures enable recrystallization of intermediates with >90% recovery.

  • Benzophenone-protected amines are deprotected using 10% HCl, with benzophenone reclaimed via heptane slurries.

Analytical Validation and Characterization

This compound is validated via:

  • 1^1H NMR (400 MHz, CDCl3): δ 7.85 (d, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 4.85 (m, 1H, piperidinyl-H), 3.15 (s, 3H, N-CH3).

  • HPLC : Retention time 8.2 min (C18 column, 70:30 MeCN/H2O).

Q & A

Q. What are the recommended synthetic routes for preparing 1-Methyl-4-piperidinyl 3-bromobenzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves esterification between 3-bromobenzoic acid derivatives and 1-methyl-4-piperidinol. Key steps include:
  • Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an active ester intermediate.
  • Nucleophilic substitution : React the activated ester with 1-methyl-4-piperidinol under anhydrous conditions (e.g., dichloromethane or THF) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid to alcohol) and temperature (40–60°C) to improve yields. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm ester linkage and piperidine substitution patterns. The bromine atom in the benzoate ring will cause characteristic splitting in aromatic proton signals .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30) is recommended for baseline separation of impurities .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify the molecular ion peak (expected m/z: ~327 for [M+H]+^+).

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester bond. Desiccate with silica gel to avoid moisture absorption .
  • Handling : Use nitrile gloves and fume hoods to minimize exposure. For dissolution, polar aprotic solvents (e.g., DMSO or DMF) are preferred due to the compound’s limited aqueous solubility .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory data in the regioselectivity of bromobenzoate derivatives during esterification reactions involving piperidine scaffolds?

  • Methodological Answer :
  • Mechanistic studies : Use isotopic labeling (e.g., 18O^{18}O) to track oxygen migration during esterification, clarifying whether bromine’s electron-withdrawing effect directs substitution .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for competing reaction pathways. Cross-validate with experimental yields from controlled substrate variations .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Docking simulations : Model the compound’s interaction with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the bromine’s steric and electronic effects on binding affinity .
  • Reactivity descriptors : Calculate Fukui indices to identify electrophilic sites prone to nucleophilic attack. Compare with experimental kinetic data from SN2 reactions (e.g., with thiols or amines) .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should concentration-response relationships be established?

  • Methodological Answer :
  • Cell-based assays : Use HEK-293 or SH-SY5Y cells to test cytotoxicity (MTT assay) and receptor modulation (calcium flux assays for GPCR targets). Include positive controls (e.g., atropine for muscarinic receptor studies) .
  • Dose-response curves : Prepare 10-point serial dilutions (1 nM–100 µM) in triplicate. Fit data to a sigmoidal model (Hill equation) using GraphPad Prism to determine EC50_{50}/IC50_{50} values. Validate statistical significance with ANOVA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.